molecular formula C20H18ClN3O4S2 B2872963 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 866842-81-1

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No. B2872963
CAS RN: 866842-81-1
M. Wt: 463.95
InChI Key: DDOUFBLKQZXILT-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including those related to the specified chemical structure, demonstrated the antibacterial and anti-enzymatic potential of these compounds. The synthesized compounds were evaluated against certain strains of gram-negative and gram-positive bacteria, revealing good inhibitory properties against gram-negative bacterial strains. The study also explored enzyme inhibition and cytotoxic behavior through hemolytic studies (Nafeesa et al., 2017).

Antimicrobial and Antifolate Activities

Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has shown potential for these compounds as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. This study highlighted the importance of structural modifications for enhancing the antimicrobial and antitumor efficacy of pyrimidine derivatives (Gangjee et al., 2007).

Structural Analysis and Interactions

The crystal structures of related compounds have been analyzed to understand the molecular conformations and intermolecular interactions. Studies on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives provided insights into the folded conformation of these molecules and the inclination between the pyrimidine and benzene rings. Such structural analyses are crucial for the design of molecules with specific biological activities (Subasri et al., 2017).

Spectroscopic Analysis and Drug Potential

Vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on the dimer molecule of related compounds have been explored using quantum computational approaches. These studies provide valuable information about the vibrational signatures, geometric equilibrium, and stereo-electronic interactions of the molecules. The analysis also included drug likeness and molecular docking against viruses, indicating the potential antiviral activity of these compounds (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-2-13-3-7-15(8-4-13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)16-9-5-14(21)6-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOUFBLKQZXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

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